2-Deoxy-scyllo-inosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

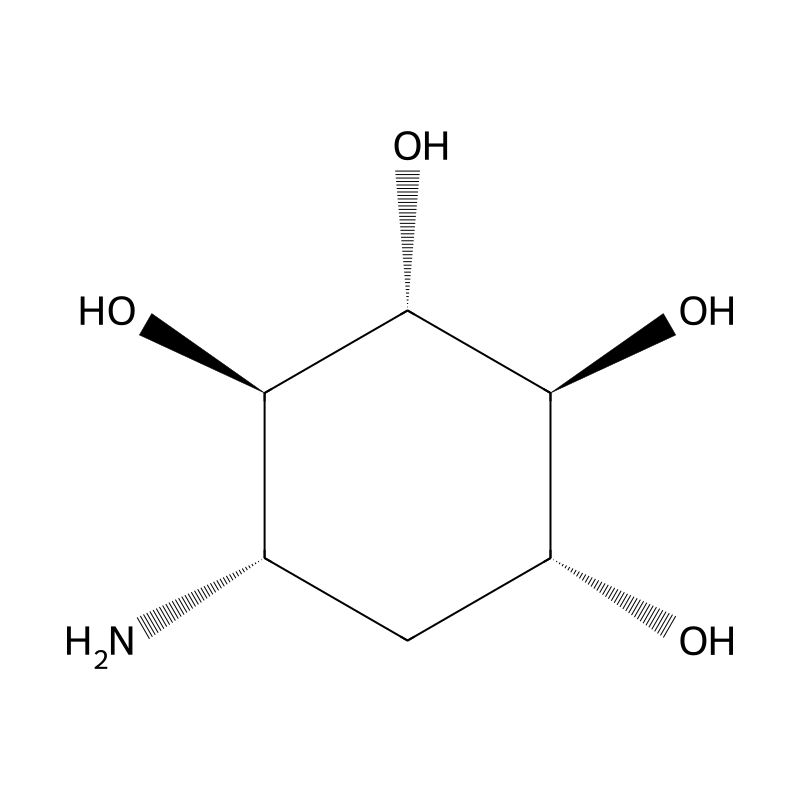

2-Deoxy-scyllo-inosamine is a carbohydrate derivative with the chemical formula C6H13NO4. It is characterized by its structural similarity to other amino sugars, specifically in its configuration and functional groups. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of aminoglycoside antibiotics. Its unique structure includes a hydroxyl group and an amino group, which contribute to its biological activity and reactivity.

Precursor in Aminoglycoside Biosynthesis

One of the main areas of scientific research on 2-deoxy-scyllo-inosamine involves its role as a precursor in the biosynthesis of aminoglycoside antibiotics, particularly those belonging to the butirosin family. These antibiotics are known for their ability to inhibit protein synthesis in bacteria .

An enzyme called 2-deoxy-scyllo-inosamine dehydrogenase (BtrN) plays a crucial role in this process. BtrN catalyzes the conversion of 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose, a key intermediate step in the butirosin biosynthetic pathway .

- With NAD(P)+:

- With S-adenosyl-L-methionine:

These reactions highlight the compound's role in metabolic pathways and its transformation into other biologically relevant molecules .

2-Deoxy-scyllo-inosamine exhibits significant biological activity, particularly in its involvement in the biosynthesis of aminoglycoside antibiotics such as butirosin. These antibiotics are crucial for their antibacterial properties and are used in treating various bacterial infections. The compound's ability to participate in enzymatic reactions makes it vital for synthesizing these therapeutic agents .

Several synthesis methods have been developed for 2-deoxy-scyllo-inosamine:

- Chemical Synthesis: Traditional organic synthesis methods can yield this compound through multiple steps involving protection and deprotection of functional groups.

- Biological Synthesis: Enzymatic pathways utilizing specific dehydrogenases can convert precursor molecules into 2-deoxy-scyllo-inosamine, highlighting its natural biosynthetic routes .

- Total Synthesis: Advanced synthetic strategies have been employed to construct this compound from simpler sugar derivatives, allowing for greater control over stereochemistry and yield .

The applications of 2-deoxy-scyllo-inosamine are primarily found in the pharmaceutical industry:

- Antibiotic Development: It serves as a precursor in the synthesis of aminoglycoside antibiotics, which are essential for treating bacterial infections.

- Research: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways involving amino sugars .

Interaction studies involving 2-deoxy-scyllo-inosamine focus on its role as a substrate for various enzymes. Research has shown that it interacts with dehydrogenases that facilitate its conversion into other biologically active compounds. These studies often involve kinetic analysis to determine the efficiency and specificity of enzyme interactions with this substrate .

Several compounds share structural similarities with 2-deoxy-scyllo-inosamine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Deoxy-mannosamine | Similar amino sugar structure | Plays a role in different antibiotic pathways |

| Scyllo-Inosose | Lacks the amino group | Serves as a precursor in different biosynthetic pathways |

| 3-Amino-2,3-dideoxy-scyllo-inose | Direct product of enzymatic reaction | Important for understanding metabolic pathways |

These compounds highlight the unique characteristics of 2-deoxy-scyllo-inosamine while emphasizing its distinct role in antibiotic biosynthesis compared to its analogs .